

N-Fmoc-L-isoleucine-d10: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Fmoc-L-isoleucine-d10	
Cat. No.:	B15541374	Get Quote

This technical guide provides an in-depth overview of **N-Fmoc-L-isoleucine-d10**, a deuterated derivative of N-Fmoc-L-isoleucine, for researchers, scientists, and professionals in drug development. This document details its chemical structure, formula, and key quantitative data. Furthermore, it presents a comprehensive experimental protocol for its application as an internal standard in quantitative mass spectrometry and includes a visual representation of the experimental workflow.

Chemical Structure and Formula

N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine (N-Fmoc-L-isoleucine) is a derivative of the amino acid L-isoleucine with a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to its amino group. This protecting group is instrumental in solid-phase peptide synthesis.[1]

N-Fmoc-L-isoleucine:

- Molecular Formula: C21H23NO4[1][2][3]
- Structure:

(A simplified representation of the fluorenylmethoxycarbonyl group is shown)

N-Fmoc-L-isoleucine-d10 is a stable isotope-labeled analog of N-Fmoc-L-isoleucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based applications.[4][5][6]



N-Fmoc-L-isoleucine-d10:

- Molecular Formula: C21H13D10NO4[4][6]
- Structure: The structure is identical to N-Fmoc-L-isoleucine, with ten deuterium atoms replacing hydrogens, typically on the isoleucine side chain and/or the Fmoc group.

Quantitative Data

The following table summarizes the key quantitative data for both N-Fmoc-L-isoleucine and its deuterated analog.

Property	N-Fmoc-L-isoleucine	N-Fmoc-L-isoleucine-d10
Molecular Formula	C21H23NO4	C21H13D10NO4
Molecular Weight	353.42 g/mol	363.47 g/mol
Exact Mass	353.162708 u	363.2254 u
Isotopic Purity	Not Applicable	Typically ≥98%
Appearance	White to off-white powder	White to off-white powder
CAS Number	71989-23-6	2714486-60-7

Application in Quantitative Analysis

N-Fmoc-L-isoleucine-d10 is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the endogenous, non-labeled N-Fmoc-L-isoleucine, allowing it to co-elute during chromatographic separation. However, its increased mass due to deuterium labeling enables distinct detection by the mass spectrometer. This allows for accurate quantification of the target analyte by correcting for variations in sample preparation, injection volume, and ionization efficiency.

Experimental Protocol: Quantification of a Target Peptide using N-Fmoc-L-isoleucine-d10 as an



Internal Standard

This protocol outlines a general procedure for the relative or absolute quantification of a target peptide in a biological matrix (e.g., plasma, cell lysate) using **N-Fmoc-L-isoleucine-d10** as an internal standard.

- 4.1. Materials and Reagents
- Biological sample (e.g., plasma, tissue homogenate)
- N-Fmoc-L-isoleucine-d10 (internal standard)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Water (LC-MS grade)
- Formic acid (FA)
- Trichloroacetic acid (TCA) or other protein precipitation agent
- 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatizing reagent
- Borate buffer (pH 9.0)
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., Triple Quadrupole)
- 4.2. Sample Preparation
- · Protein Precipitation:
 - \circ To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing the known concentration of the **N-Fmoc-L-isoleucine-d10** internal standard.



- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant.
- Derivatization:
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in 100 μL of borate buffer (pH 9.0).
 - Add 100 μL of Fmoc-Cl solution (e.g., 5 mg/mL in acetonitrile).
 - Vortex immediately and incubate at room temperature for 30 minutes.
 - Quench the reaction by adding 20 μL of a primary amine solution (e.g., glycine).
- Sample Cleanup (Optional but Recommended):
 - Perform solid-phase extraction (SPE) to remove excess derivatizing reagent and other interferences.

4.3. LC-MS/MS Analysis

- · Chromatographic Separation:
 - \circ Inject a suitable volume (e.g., 5-10 μ L) of the derivatized sample onto a C18 reverse-phase column.
 - Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in positive or negative ion mode, depending on the analyte.



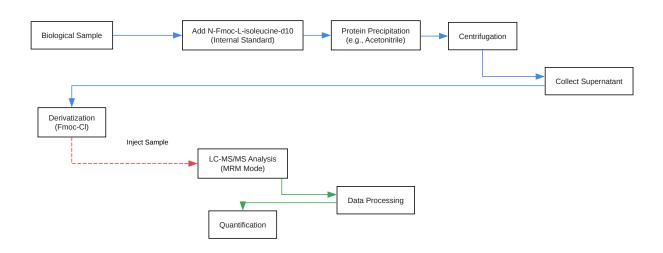
 Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the target peptide and N-Fmoc-L-isoleucine-d10.

4.4. Data Analysis

- Integrate the peak areas for the MRM transitions of both the target analyte and the N-Fmoc-L-isoleucine-d10 internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Quantify the analyte concentration by comparing the peak area ratio to a standard curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the quantitative analysis workflow.



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Caption: Experimental workflow for quantitative analysis using N-Fmoc-L-isoleucine-d10.

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